4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine
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Overview
Description
4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine typically involves the condensation of appropriate pyrrole and thiophene derivatives with a pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boron-containing reagents with halogenated pyrimidine under palladium catalysis . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(1H-Pyrrol-1-yl)pyrimidine: Lacks the thiophene ring, making it less versatile in certain applications.
4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile: Contains a benzonitrile group instead of a thiophene ring, altering its electronic properties and reactivity.
Uniqueness: 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-6-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-9-11(12-5-4-8-17-12)15-13(14-10)16-6-2-3-7-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCRIVIUMFKILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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